4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
描述
属性
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVNUMLULPTKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382435 | |
| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71422-81-6 | |
| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71422-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the reaction of trifluoromethylated precursors with suitable reagents.
Ether Linkage Formation: The pyridine derivative is then reacted with a phenol derivative to form the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations: Chlorinated Analogs
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (CAS: 87170-48-7)
- Molecular Formula : C₁₂H₇Cl₂F₃N₂O
- Molecular Weight : 323.10 g/mol
- Key Features : Contains two chlorine atoms at the 3-position of the benzene ring and the 3-position of the pyridine ring. The additional halogens increase lipophilicity and may enhance binding affinity in medicinal chemistry applications .
- Application : Used as a medical intermediate , highlighting its role in drug discovery .
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
- Key Features: A positional isomer of the target compound, with chlorine substituted on the pyridine ring.
Heterocyclic Core Modifications
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline
- Molecular Formula : C₁₁H₆Cl₂F₃N₃ (calculated from LCMS m/z 299 [M+H]+)
- Key Features : Replaces the pyridine ring with a pyrimidine core , introducing two chlorine atoms. Pyrimidine’s electron-deficient nature may reduce basicity compared to pyridine derivatives.
- Physicochemical Data : Exhibits an HPLC retention time of 0.82 minutes under specific conditions, suggesting distinct polarity .
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline (CAS: 872706-13-3)
Functional Group Additions
4-([3-(Trifluoromethyl)pyridin-2-yl]oxy)benzenesulfonyl chloride (CAS: 874839-13-1)
- Molecular Formula : C₁₂H₈ClF₃N₂O₃S
- Key Features : Introduces a sulfonyl chloride group , enabling facile derivatization into sulfonamides or esters. This reactive site broadens utility in combinatorial chemistry .
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine
Comparative Data Table
Key Findings and Implications
- Electron-Withdrawing Effects : The -CF₃ group in this compound enhances stability and directs electrophilic substitution reactions .
- Halogenation : Chlorinated analogs (e.g., CAS 87170-48-7) exhibit increased molecular weight and lipophilicity, favoring membrane permeability in drug design .
- Heterocyclic Diversity : Pyrimidine and oxazole derivatives demonstrate distinct electronic profiles, expanding utility in targeting enzymes or receptors .
生物活性
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 269.22 g/mol
- Key Functional Groups : Trifluoromethyl group, pyridine moiety, and aniline structure.
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.
Enzyme Inhibition
One of the most notable biological activities of this compound is its role as an inhibitor of specific enzymes, particularly Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is implicated in fibrotic diseases, making this compound a candidate for therapeutic applications in treating conditions characterized by excessive fibrosis.
Table 1: Inhibitory Activity Against LOXL2
| Compound | IC (μM) | Reference |
|---|---|---|
| This compound | 0.25 | |
| Other LOXL2 Inhibitors | Varies | Various |
Interaction Studies
Studies have demonstrated that the compound effectively binds to various biological targets due to its planarity and electronic properties imparted by the trifluoromethyl group. This binding affinity can lead to enhanced therapeutic effects against fibrotic diseases.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzyme Activity : By binding to active sites on enzymes such as LOXL2, it disrupts normal enzymatic function.
- Receptor Binding : The compound may also interact with specific receptors involved in fibrogenesis, potentially modulating signaling pathways associated with fibrosis .
Study on Fibrosis Treatment
In a recent study focusing on the treatment of liver fibrosis, this compound was administered to animal models. The results indicated a significant reduction in fibrosis markers compared to control groups, suggesting its potential efficacy in clinical applications for fibrotic diseases.
Table 2: Efficacy in Animal Models
| Model | Treatment Dose (mg/kg) | Fibrosis Reduction (%) | Reference |
|---|---|---|---|
| Liver Fibrosis Model | 50 | 45% | |
| Lung Fibrosis Model | 100 | 40% |
Synthesis and Modifications
The synthesis of this compound can be achieved through several methods, including acylation and reduction techniques that enhance its biological activity. Modifications to the aniline moiety may further improve its potency and selectivity against specific targets.
常见问题
Q. What are the recommended synthetic routes for 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline, and what are the optimal reaction conditions?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-fluoro-4-nitrophenol derivatives and 5-(trifluoromethyl)pyridin-2-ol under basic conditions. Key steps include:
- Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) .
- Temperature control : Reactions often proceed at 80–120°C under inert atmosphere (e.g., argon) to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproducts like unreacted starting materials or dehalogenated intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
Q. What are the stability considerations for this compound under different storage conditions?
- Thermal stability : Decomposition observed >200°C; store at –20°C in amber vials to prevent photodegradation .
- Moisture sensitivity : Hygroscopic in polar solvents; use molecular sieves in DMF or DMSO solutions .
- Long-term storage : Lyophilized solid remains stable for >12 months under inert gas (argon or nitrogen) .
Advanced Research Questions
Q. How can researchers address low yields in the coupling of pyridinyl ethers with aniline derivatives?
- Catalytic optimization : Transition-metal catalysts (e.g., Pd(OAc)₂ or CuI) improve cross-coupling efficiency by reducing activation energy .
- Solvent effects : Switch from DMF to DMAc to minimize side reactions (e.g., hydrolysis of trifluoromethyl groups) .
- Byproduct analysis : Use LC-MS to identify and quantify intermediates like 4-nitrophenol derivatives, which can be mitigated by adjusting stoichiometry .
Q. What strategies are effective for resolving contradictions in reported bioactivity data for structural analogs?
- Structural analogs : Compare activity of this compound with derivatives like 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride (CAS 71422-81-6) to isolate the role of the pyridyl vs. pyrimidinyl moiety .
- Assay standardization : Use isogenic cell lines (e.g., HEK293T) and dose-response curves (IC₅₀ values) to normalize potency metrics across studies .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or VEGFR2) by analyzing hydrogen bonding with the aniline NH₂ and π-π stacking with the pyridinyl ring .
- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Q. What are the challenges in synthesizing isotopically labeled analogs (e.g., ¹⁵N or ¹⁸O) for mechanistic studies?
- Isotope incorporation : Use H₂¹⁸O during hydrolysis steps or ¹⁵N-aniline precursors; monitor labeling efficiency via isotope-ratio mass spectrometry (IRMS) .
- Cost vs. yield : Optimize reaction scales to minimize waste of expensive isotopes (e.g., ¹⁵N-KNO₃ starting materials) .
Methodological Considerations
Q. How to design experiments to evaluate the compound’s potential as a kinase inhibitor?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations .
- Cellular assays : Measure phospho-kinase levels via Western blot (e.g., p-ERK in cancer cell lines) .
- Counter-screens : Test selectivity against non-target enzymes (e.g., cytochrome P450s) to rule off-target effects .
Q. What analytical techniques differentiate regioisomers in trifluoromethyl-substituted anilines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
